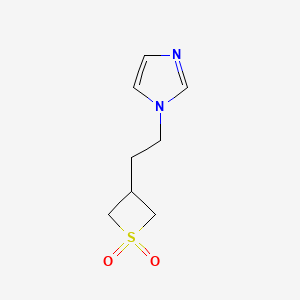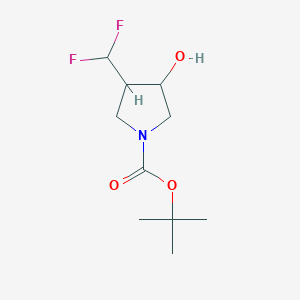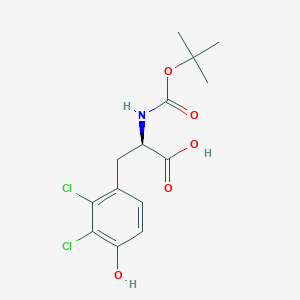
N-Boc-2,3-dichloro-D-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2,3-dichloro-D-tyrosine is a chemical compound with the molecular formula C14H17Cl2NO5 and a molecular weight of 350.2 g/mol . It is a derivative of D-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aromatic ring is substituted with two chlorine atoms at the 2 and 3 positions . This compound is primarily used in research and development, particularly in the field of peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,3-dichloro-D-tyrosine typically involves the protection of the amino group of D-tyrosine with a Boc group, followed by chlorination of the aromatic ring. The Boc protection is achieved by reacting D-tyrosine with di-tert-butyl dicarbonate under basic conditions . The chlorination can be performed using reagents such as thionyl chloride or oxalyl chloride in the presence of a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2,3-dichloro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like water or anisole to capture the released tert-butyl cation.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atoms are replaced by the nucleophiles.
Deprotection Reactions: The major product is 2,3-dichloro-D-tyrosine, with the Boc group removed.
Applications De Recherche Scientifique
N-Boc-2,3-dichloro-D-tyrosine is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the role of tyrosine derivatives in biological systems.
Mécanisme D'action
The mechanism of action of N-Boc-2,3-dichloro-D-tyrosine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in peptide bond formation or other biochemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-3-chloro-D-tyrosine: Similar to N-Boc-2,3-dichloro-D-tyrosine but with only one chlorine atom at the 3 position.
N-Boc-D-tyrosine: Lacks the chlorine substitutions on the aromatic ring.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems . This makes it a valuable tool in the synthesis of complex peptides and in the study of tyrosine derivatives .
Propriétés
Formule moléculaire |
C14H17Cl2NO5 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
(2R)-3-(2,3-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1 |
Clé InChI |
KUHUPAKWFHDZJE-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


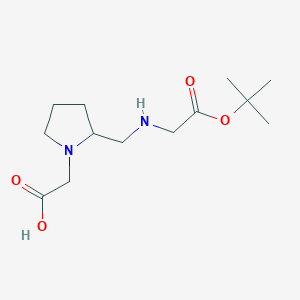
![2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B12991259.png)
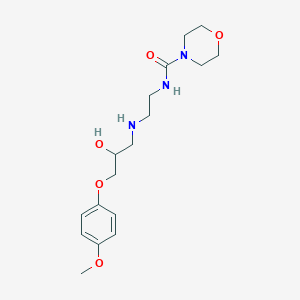

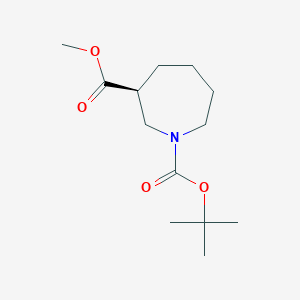
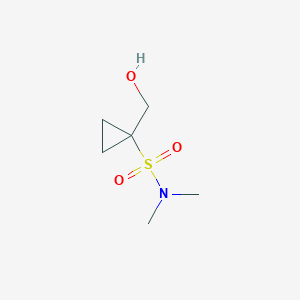
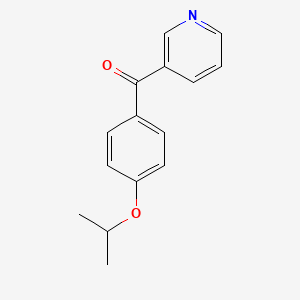
![Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12991296.png)
![(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B12991305.png)
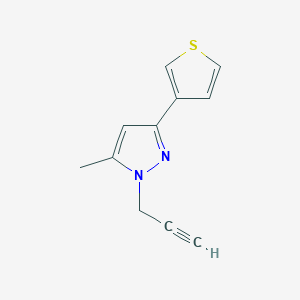

![(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12991317.png)
